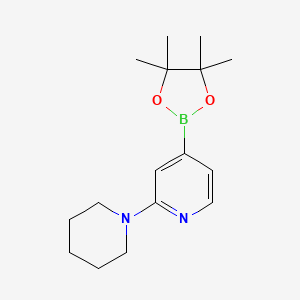

2-(piperidin-1-yl)-4-(4,4,5,5-tetraMethyl-1,3,2-dioxaborolan-2-yl)pyridine

CAS No.: 1402166-06-6

Cat. No.: VC11715684

Molecular Formula: C16H25BN2O2

Molecular Weight: 288.2 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1402166-06-6 |

|---|---|

| Molecular Formula | C16H25BN2O2 |

| Molecular Weight | 288.2 g/mol |

| IUPAC Name | 2-piperidin-1-yl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine |

| Standard InChI | InChI=1S/C16H25BN2O2/c1-15(2)16(3,4)21-17(20-15)13-8-9-18-14(12-13)19-10-6-5-7-11-19/h8-9,12H,5-7,10-11H2,1-4H3 |

| Standard InChI Key | URHBMWNIASKIFR-UHFFFAOYSA-N |

| SMILES | B1(OC(C(O1)(C)C)(C)C)C2=CC(=NC=C2)N3CCCCC3 |

| Canonical SMILES | B1(OC(C(O1)(C)C)(C)C)C2=CC(=NC=C2)N3CCCCC3 |

Introduction

Structural and Nomenclature Characteristics

Molecular Architecture

The compound features a pyridine ring (C₅H₅N) substituted at the 2- and 4-positions. The 2-position hosts a piperidine group (C₅H₁₀N), a six-membered saturated ring containing one nitrogen atom. The 4-position is occupied by a 4,4,5,5-tetramethyl-1,3,2-dioxaborolane group, a boron-containing cyclic ester that enhances the molecule’s stability and reactivity in Suzuki-Miyaura couplings .

Table 1: Key Molecular Properties

| Property | Value |

|---|---|

| Molecular Formula | C₁₆H₂₅BN₂O₂ |

| Molecular Weight | 288.20 g/mol |

| IUPAC Name | 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-2-(piperidin-1-yl)pyridine |

| CAS Registry Number | 1315350-93-6 |

| SMILES Notation | B1(OC(C(O1)(C)C)(C)C)C2=CC(=NC=C2)N3CCCCC3 |

The boron atom in the dioxaborolane group adopts a trigonal planar geometry, facilitating its role in cross-coupling reactions.

Synthetic Pathways

Pyridine Ring Formation

The pyridine backbone is typically constructed via the Hantzsch synthesis, which involves the cyclocondensation of an aldehyde, β-keto ester, and ammonia. For this compound, the aldehyde component is selected to pre-install functional groups that allow subsequent derivatization at the 2- and 4-positions.

Installation of the Dioxaborolane Group

The boronate ester is incorporated via a palladium-catalyzed Miyaura borylation. A halogenated precursor (e.g., 4-bromo-2-piperidinylpyridine) reacts with bis(pinacolato)diboron (B₂pin₂) in the presence of Pd(dppf)Cl₂ and potassium acetate, yielding the target compound.

Reaction Scheme:

Physicochemical Properties

Stability and Solubility

The compound exhibits moderate stability under ambient conditions but is moisture-sensitive due to the boronate ester. It is soluble in common organic solvents such as tetrahydrofuran (THF), dichloromethane (DCM), and dimethyl sulfoxide (DMSO), with limited solubility in water .

Spectroscopic Data

-

¹H NMR (400 MHz, CDCl₃): δ 8.35 (d, J = 5.2 Hz, 1H, pyridine-H), 7.45 (s, 1H, pyridine-H), 3.55–3.60 (m, 4H, piperidine-H), 1.65–1.70 (m, 6H, piperidine-H), 1.30 (s, 12H, pinacol-CH₃).

-

¹¹B NMR (128 MHz, CDCl₃): δ 30.2 (characteristic of sp²-hybridized boron).

Applications in Scientific Research

Suzuki-Miyaura Cross-Coupling

The boronate ester moiety enables participation in Suzuki-Miyaura reactions, forming biaryl structures central to pharmaceuticals and organic materials. For example, coupling with aryl halides yields bipyridine derivatives used in ligand design for catalysis.

Medicinal Chemistry

Piperidine is a common pharmacophore in CNS-active drugs. This compound serves as a precursor for kinase inhibitors and serotonin receptor modulators. Its boron group allows further functionalization to enhance bioavailability or target specificity.

Materials Science

In polymer chemistry, the compound acts as a monomer for conductive polymers. Its planar pyridine ring facilitates π-π stacking, while the boronate group enables post-polymerization modifications.

Comparative Analysis with Structural Analogs

Table 2: Comparison with Related Compounds

| Compound | Key Differences | Reactivity Profile |

|---|---|---|

| 2-Piperidinyl-6-boronopyridine | Boron at 6-position | Lower cross-coupling efficiency |

| 4-Morpholinyl-2-boronopyridine | Morpholine vs. piperidine | Altered solubility and H-bonding |

| 2-Piperidinylpyridine (no boron) | Lacks boronate group | No Suzuki coupling capability |

The 4-position boron in the target compound offers steric advantages over 6-substituted analogs, improving reaction yields in couplings.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume